![molecular formula C20H32O3SSi B14415788 2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}heptan-1-one CAS No. 80945-25-1](/img/structure/B14415788.png)
2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}heptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}heptan-1-one is a complex organic compound that features a benzenesulfonyl group, a cyclopropyl group, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}heptan-1-one typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride. One common method involves the reaction of sodium benzenesulfonate with phosphorus pentachloride or phosphorus oxychloride . The resulting benzenesulfonyl chloride is then reacted with the appropriate cyclopropyl and trimethylsilyl precursors under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with careful control of reaction conditions to ensure high yields and purity. This may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}heptan-1-one can undergo various types of chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}heptan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}heptan-1-one involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, participating in various biochemical reactions. The trimethylsilyl group provides stability and influences the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler compound with similar sulfonyl functionality.
Trimethylsilyl derivatives: Compounds with the trimethylsilyl group that exhibit similar stability and reactivity.
Uniqueness
2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}heptan-1-one is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the cyclopropyl group adds strain and reactivity, making it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
80945-25-1 |
|---|---|
Molecular Formula |
C20H32O3SSi |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-1-[2-(trimethylsilylmethyl)cyclopropyl]heptan-1-one |
InChI |
InChI=1S/C20H32O3SSi/c1-5-6-8-13-19(24(22,23)17-11-9-7-10-12-17)20(21)18-14-16(18)15-25(2,3)4/h7,9-12,16,18-19H,5-6,8,13-15H2,1-4H3 |
InChI Key |
MJRMVSNXSKRBFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)C1CC1C[Si](C)(C)C)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


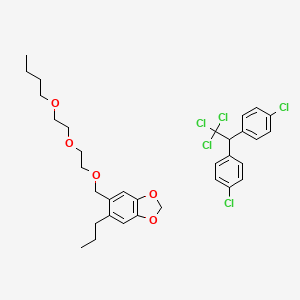
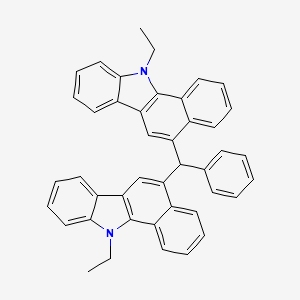
![ethane;ethyl N-[2-(propoxymethyl)phenyl]carbamate;2-hydroxy-2-oxoacetate;1-methylpyrrolidin-1-ium](/img/structure/B14415719.png)
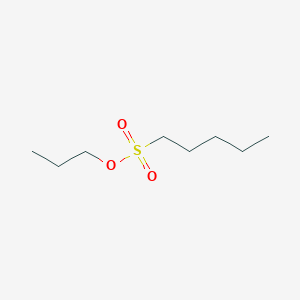
![2-(4-methoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14415738.png)
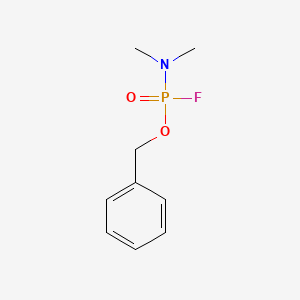
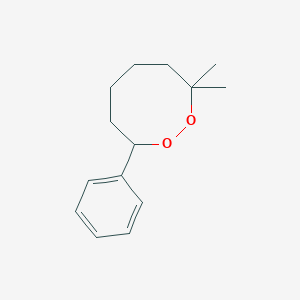
![Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl-](/img/structure/B14415760.png)
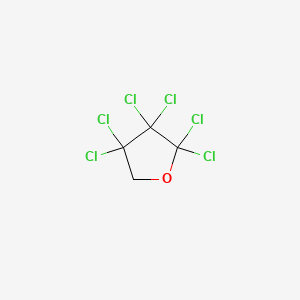
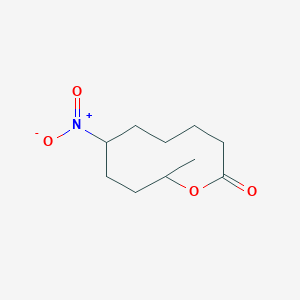
![Methyl [(3-chloro-5-nitrophenyl)methyl]carbamate](/img/structure/B14415772.png)
![5,11-ditert-butyl-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-4,12-dione](/img/structure/B14415777.png)
![5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14415780.png)
![4,5-Diphenyl-2-[(prop-2-en-1-yl)oxy]-1,3-oxazole](/img/structure/B14415789.png)
